4-{[2-(1-cyclohexen-1-yl)ethyl]amino}-4-oxo-2-butenoic acid
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Overview
Description
4-{[2-(1-cyclohexen-1-yl)ethyl]amino}-4-oxo-2-butenoic acid is an organic compound characterized by its unique structure, which includes a cyclohexene ring, an ethylamino group, and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(1-cyclohexen-1-yl)ethyl]amino}-4-oxo-2-butenoic acid typically involves multiple steps, starting from readily available precursors. One common approach is to start with cyclohexene, which undergoes a series of reactions to introduce the ethylamino group and the butenoic acid moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(1-cyclohexen-1-yl)ethyl]amino}-4-oxo-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The ethylamino group and other substituents can be replaced with different groups through substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives, depending on the nucleophiles employed .
Scientific Research Applications
4-{[2-(1-cyclohexen-1-yl)ethyl]amino}-4-oxo-2-butenoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Industry: Used in the production of materials with specific chemical properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 4-{[2-(1-cyclohexen-1-yl)ethyl]amino}-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone derivatives: These compounds share the cyclohexene ring structure and exhibit similar reactivity.
Butenoic acid derivatives: Compounds with the butenoic acid moiety have comparable chemical properties and applications.
Ethylamino compounds: These compounds contain the ethylamino group and are used in similar chemical and biological contexts .
Uniqueness
4-{[2-(1-cyclohexen-1-yl)ethyl]amino}-4-oxo-2-butenoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering versatility that similar compounds may lack .
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(E)-4-[2-(cyclohexen-1-yl)ethylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H17NO3/c14-11(6-7-12(15)16)13-9-8-10-4-2-1-3-5-10/h4,6-7H,1-3,5,8-9H2,(H,13,14)(H,15,16)/b7-6+ |
InChI Key |
DUMIYBZROAZLRP-VOTSOKGWSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C=CC(=O)O |
Isomeric SMILES |
C1CCC(=CC1)CCNC(=O)/C=C/C(=O)O |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C=CC(=O)O |
Origin of Product |
United States |
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